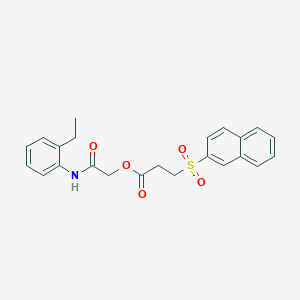![molecular formula C20H23N3O4 B229498 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B229498.png)
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 4-methylphenoxyacetyl group and a 3-nitrobenzyl group
Preparation Methods
The synthesis of 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate acylating agents.
Introduction of the 4-methylphenoxyacetyl group: This step involves the reaction of piperazine with 4-methylphenoxyacetyl chloride under basic conditions.
Addition of the 3-nitrobenzyl group: The final step involves the nucleophilic substitution reaction where the 3-nitrobenzyl chloride reacts with the piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-Methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
- 1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine
- 1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine
These compounds share similar structural features but differ in the position and nature of substituents on the aromatic rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-16-5-7-19(8-6-16)27-15-20(24)22-11-9-21(10-12-22)14-17-3-2-4-18(13-17)23(25)26/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
JFCMVSHSEPODEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(5-nitro-3-phenyl-1H-indazol-1-yl)methyl]benzoate](/img/structure/B229417.png)
![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)

![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)

